molecular formula C11H15NO2 B14302593 Anilino 2,2-dimethylpropanoate CAS No. 114838-64-1

Anilino 2,2-dimethylpropanoate

Cat. No.: B14302593
CAS No.: 114838-64-1
M. Wt: 193.24 g/mol
InChI Key: KSFSDAVYEZHAKJ-UHFFFAOYSA-N
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Description

Anilino 2,2-dimethylpropanoate is an organic compound characterized by the presence of an aniline group attached to a 2,2-dimethylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anilino 2,2-dimethylpropanoate typically involves the esterification of 2,2-dimethylpropanoic acid with aniline. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Anilino 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can occur at the aniline group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

Anilino 2,2-dimethylpropanoate has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Anilino 2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aniline group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.

Comparison with Similar Compounds

    Aniline: A simpler aromatic amine with similar reactivity but lacking the ester functionality.

    2,2-Dimethylpropanoic Acid: Shares the same acid moiety but without the aniline group.

    Anilino Acetate: Similar structure but with a different ester group.

Uniqueness: Anilino 2,2-dimethylpropanoate is unique due to the combination of the aniline group and the 2,2-dimethylpropanoate moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

114838-64-1

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

anilino 2,2-dimethylpropanoate

InChI

InChI=1S/C11H15NO2/c1-11(2,3)10(13)14-12-9-7-5-4-6-8-9/h4-8,12H,1-3H3

InChI Key

KSFSDAVYEZHAKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)ONC1=CC=CC=C1

Origin of Product

United States

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